molecular formula C9H14O B14371796 8-Methoxybicyclo[3.2.1]oct-6-ene CAS No. 91424-50-9

8-Methoxybicyclo[3.2.1]oct-6-ene

Cat. No.: B14371796
CAS No.: 91424-50-9
M. Wt: 138.21 g/mol
InChI Key: IIRSBMGYYSANRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxybicyclo[321]oct-6-ene is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group attached to the bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxybicyclo[3.2.1]oct-6-ene typically involves the use of intramolecular Diels-Alder reactions. For example, a common synthetic route includes the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile under thermal conditions to form the bicyclic structure . The reaction conditions often involve heating the reactants in a solvent such as toluene at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methoxybicyclo[3.2.1]oct-6-ene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond in the bicyclic structure can be reduced using hydrogenation reactions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of various substituted bicyclic derivatives.

Scientific Research Applications

8-Methoxybicyclo[3.2.1]oct-6-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxybicyclo[3.2.1]oct-6-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Similar bicyclic structure but with an oxygen atom in place of the methoxy group.

    8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, making it part of the tropane alkaloid family.

    Bicyclo[2.2.2]octane: Different bicyclic framework with three fused rings.

Uniqueness

8-Methoxybicyclo[3.2.1]oct-6-ene is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.

Properties

CAS No.

91424-50-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

8-methoxybicyclo[3.2.1]oct-6-ene

InChI

InChI=1S/C9H14O/c1-10-9-7-3-2-4-8(9)6-5-7/h5-9H,2-4H2,1H3

InChI Key

IIRSBMGYYSANRE-UHFFFAOYSA-N

Canonical SMILES

COC1C2CCCC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.